molecular formula C16H14ClN5O2 B11491571 2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11491571
M. Wt: 343.77 g/mol
InChI Key: ARYDISSUGKOFOI-VXLYETTFSA-N
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Description

2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-chloro-4-methylpyridine-3-carbonitrile with 1-ethyl-2-[(3-nitrophenyl)methylidene]hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
  • 3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Uniqueness

2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-chloro-6-[ethyl-[(E)-(3-nitrophenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14ClN5O2/c1-3-21(15-7-11(2)14(9-18)16(17)20-15)19-10-12-5-4-6-13(8-12)22(23)24/h4-8,10H,3H2,1-2H3/b19-10+

InChI Key

ARYDISSUGKOFOI-VXLYETTFSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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